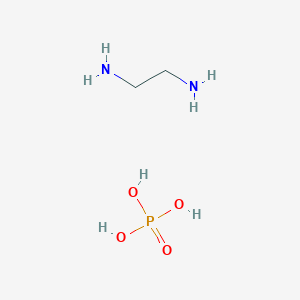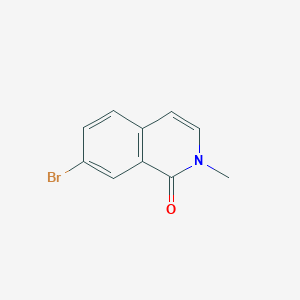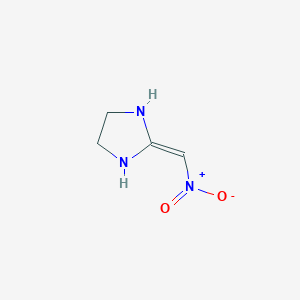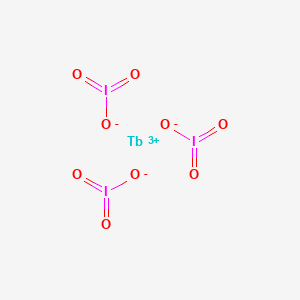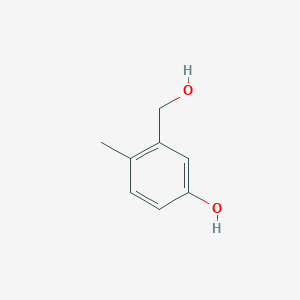
3-(Hydroxymethyl)-4-methylphenol
Overview
Description
The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
While specific synthesis methods for “3-(Hydroxymethyl)-4-methylphenol” were not found, there are general methods for synthesizing similar compounds. For instance, the synthesis of hydroxymethyl-Functionalized PEDOT-MeOH:PSS for Perovskite Solar Cells has been reported .Molecular Structure Analysis
The molecular structure of compounds similar to “3-(Hydroxymethyl)-4-methylphenol” can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Tris, or tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions. It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points. A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Wood Adhesive Modification
The compound has been used to modify soy protein-based wood adhesives. The addition of hydroxymethyl phenol (HPF) to the adhesive resulted in a lower curing temperature and improved mechanical performance and heat resistance . The reaction between HPF and soy-based adhesive was confirmed by DSC and DMA results .
Cross-linking Agent
Hydroxymethyl phenol acts as a cross-linking agent in soy-based adhesives. The cross-linking reaction occurs between the hydroxymethyl groups of HPF and the amino groups of soy protein . This reaction improves the water resistance of the adhesive, which is a significant advantage in wood industry applications .
Reaction with Dipeptides
The compound has been studied for its reaction with dipeptides, specifically N-(2)-L-alanyl-L-glutamine (AG). The reaction between HPF and AG was confirmed by ESI-MS, FT-IR, and 13C-NMR results . This reaction could have potential applications in peptide and protein chemistry.
Environmental Friendly Adhesives
Hydroxymethyl phenol is used in the development of environmentally friendly adhesives. It’s used as a cross-linker in soy protein–based adhesive, which is a successful bio-based environmentally friendly adhesive .
Research and Development
3-(Hydroxymethyl)-4-methylphenol and its related products are used extensively in scientific research . They are used in various laboratory experiments and in the development of new materials and technologies .
Chemical Synthesis
This compound is used in the synthesis of other complex organic compounds. For example, it’s used in the synthesis of 3-methyloxetan-3-yl methanol, 3-hydroxymethyl-3-methyloxetane, and 3-oxetanemethanol .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(hydroxymethyl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)4-7(6)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRAIIIFOIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



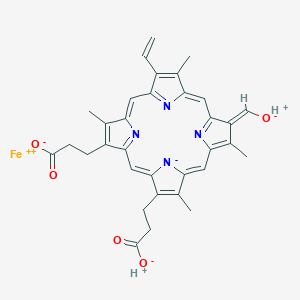
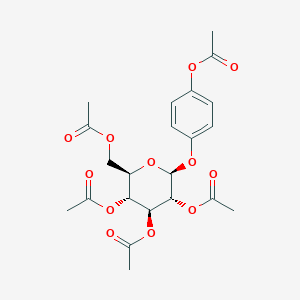

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)


